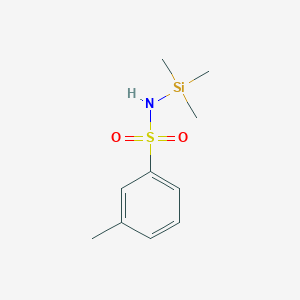![molecular formula C12H8N2O4 B11872154 [3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
[3,4'-Bipyridine]-3',5'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of carboxylic acid groups at the 3 and 5 positions of one of the pyridine rings adds to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is often catalyzed by palladium and requires specific conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including [3,4’-Bipyridine]-3’,5’-dicarboxylic acid, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are optimized for large-scale production, focusing on maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid has numerous applications in scientific research:
作用機序
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in medicinal applications, the compound can inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which enhances its reactivity and versatility in forming complexes. This makes it particularly valuable in applications requiring precise coordination and stability.
特性
分子式 |
C12H8N2O4 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC名 |
4-pyridin-3-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-5-14-6-9(12(17)18)10(8)7-2-1-3-13-4-7/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
ZNQWPJOLIYWZQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


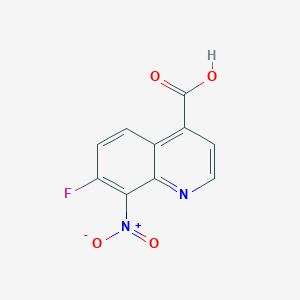
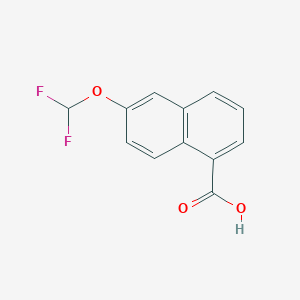
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
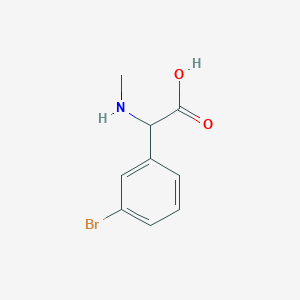
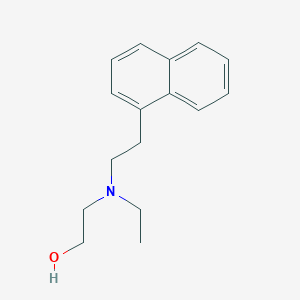
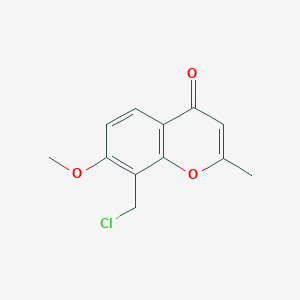
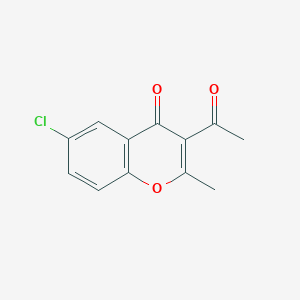
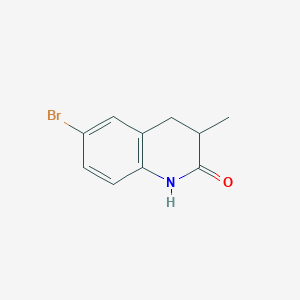


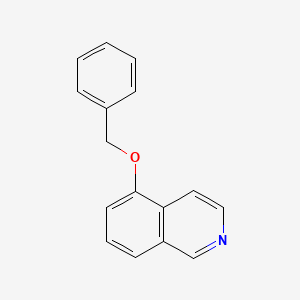
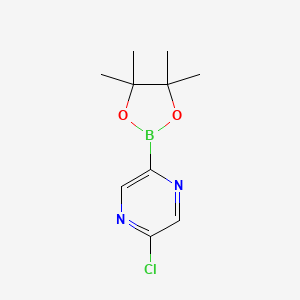
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
